molecular formula C18H16F3N3O2 B2739982 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034551-10-3

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2739982
CAS No.: 2034551-10-3
M. Wt: 363.34
InChI Key: DWAZYVYHDYGUQF-UHFFFAOYSA-N
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Description

The compound N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is an organic molecule featuring a pyrazole ring substituted with a furan moiety and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: : Starting from appropriate hydrazine and 1,3-diketone precursors, the pyrazole ring is formed through a cyclization reaction.

  • Incorporation of the Furan Group:

  • Attachment of the Trifluoromethylphenyl Group: : This step is usually accomplished through a coupling reaction using trifluoromethylphenyl bromide and appropriate catalysts.

  • Final Acylation:

Industrial Production Methods

Industrial-scale production of this compound would involve optimization of the aforementioned synthetic routes to ensure cost-effectiveness, high yield, and purity. Typical industrial methods may include continuous flow synthesis, use of robust catalysts, and automation to minimize human error and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidation to form furancarboxylic acid derivatives under controlled conditions.

  • Reduction: : The nitro group, if present on the pyrazole ring, can be reduced to an amine.

  • Substitution: : Various substitutions on the furan or pyrazole rings can be carried out using halides or nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO₄, CrO₃.

  • Reducing Agents: : H₂/Pd-C, NaBH₄.

  • Substituents: : Various alkyl halides, nucleophiles like NaN₃.

Major Products

  • Oxidation: : Furancarboxylic acids.

  • Reduction: : Amino derivatives of the pyrazole ring.

  • Substitution: : Alkylated or azido-substituted derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry.

Biology

Medicine

Its structure suggests utility in designing inhibitors for enzymes involved in metabolic pathways, making it a candidate for drug development.

Industry

Applications in material science, particularly in the development of new organic electronic materials or functional coatings.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action in biological systems can involve interactions with various proteins, enzymes, and receptors. The trifluoromethylphenyl group can enhance binding affinity through hydrophobic interactions, while the furan and pyrazole rings provide sites for hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Unique Features

  • Combination of Furan and Pyrazole: : Provides unique reactivity patterns not typically observed in simpler molecules.

  • Trifluoromethyl Group: : Enhances metabolic stability and binding affinity.

Similar Compounds

  • N-(4-(furan-2-yl)-1H-pyrazol-3-yl)acetamide: : Similar but lacks the trifluoromethylphenyl group.

  • N-(2-(4-chlorophenyl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide: : Substitutes the furan ring with a chlorophenyl group.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c19-18(20,21)15-4-1-3-13(9-15)10-17(25)22-6-7-24-12-14(11-23-24)16-5-2-8-26-16/h1-5,8-9,11-12H,6-7,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAZYVYHDYGUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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